Hydrophobicity Compared to Phenylalanine
The 2,3-dimethyl substitution substantially increases the calculated hydrophobicity relative to unsubstituted phenylalanine. The computed LogP value for 2-amino-3-(2,3-dimethylphenyl)propanoic acid is -0.157 . This represents a measurable increase in lipophilicity compared to phenylalanine, which possesses a LogP of approximately -1.5 (estimated as neutral amino acid zwitterion) [1]. The difference of approximately 1.3 LogP units translates to roughly a 20-fold higher partition into nonpolar phases, a critical consideration for peptide design where hydrophobic interactions govern target binding and membrane permeability.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.157 |
| Comparator Or Baseline | Phenylalanine (unsubstituted): estimated LogP ≈ -1.5 (zwitterionic form) |
| Quantified Difference | ΔLogP ≈ +1.3 units (approximately 20-fold increased lipophilicity) |
| Conditions | Computational prediction; LogP reported in vendor technical datasheet |
Why This Matters
Quantified hydrophobicity difference enables rational selection of this building block when enhanced nonpolar interactions or altered pharmacokinetic properties are required in peptide or small-molecule drug candidates.
- [1] PubChem. Phenylalanine (Compound Summary). CID 6140. Computed LogP values. View Source
